[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl](4-fluorophenyl)methanol
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol: is a complex organic compound that features a piperidine ring substituted with a chloropyridine carbonyl group and a fluorophenyl methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through reductive amination or other cyclization methods.
Introduction of the Chloropyridine Group: The piperidine intermediate is then reacted with 2-chloropyridine-4-carbonyl chloride under basic conditions to introduce the chloropyridine carbonyl group.
Attachment of the Fluorophenyl Methanol Group: Finally, the compound is completed by reacting the intermediate with 4-fluorobenzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol would involve optimization of the above synthetic route for scale-up. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: To enhance efficiency and control over reaction parameters.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the chloropyridine moiety can yield the corresponding alcohol.
Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Binding: The compound may bind to the active site of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol
- 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol
- 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol enhances its lipophilicity and metabolic stability compared to its analogs.
- Biological Activity : The specific substitution pattern may confer unique biological activities, making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of 1-(2-Chloropyridine-4-carbonyl)piperidin-4-ylmethanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-11-14(5-8-21-16)18(24)22-9-6-13(7-10-22)17(23)12-1-3-15(20)4-2-12/h1-5,8,11,13,17,23H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXHAESUFWLJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=C(C=C2)F)O)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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